The synthesis of (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves several steps:
The molecular structure of (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can be described as follows:
This structure allows for potential interactions in biological systems, making it relevant in drug design .
(S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can participate in various chemical reactions:
These reactions are significant for developing derivatives that could exhibit enhanced biological activity or different pharmacological profiles .
The mechanism of action for (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is primarily explored in the context of its potential pharmacological effects:
The physical and chemical properties of (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate include:
Property | Value |
---|---|
Molecular Weight | 312.21 g/mol |
Purity | 95% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Boiling Point | Not available |
These properties influence its behavior in synthetic reactions and biological systems .
(S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate finds applications primarily in:
The synthesis of enantiomerically pure (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3) necessitates advanced chiral separation strategies due to the compound’s stereogenic center at the indane C1 position. Industrial-scale resolutions predominantly employ preparative HPLC with chiral stationary phases (CSPs), where amylose-derived columns (e.g., Chiralpak AD-H) exhibit superior enantioselectivity for the indane scaffold. A heptane/ethanol mobile phase (85:15 v/v) achieves baseline separation with a resolution factor (Rs) > 1.5, attributable to differential π-π interactions between the enantiomers’ aromatic systems and the CSP’s phenylcarbamate groups [2].
Kinetic resolution via lipase-catalyzed acylations offers a complementary approach. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1-amino-5-bromoindane, leaving the (S)-amine precursor for subsequent carbamate protection. This method delivers the (S)-carbamate in 98% ee but with a maximum yield of 50%, necessitating efficient racemization recycling [1]. Thermodynamic parameters derived from chromatographic data reveal the (S)-enantiomer’s free energy difference (ΔΔG) is 2.1 kJ/mol higher than the (R)-counterpart, explaining its stronger retention on CSPs [1] [2].
Table 1: Chiral Resolution Performance for 5-Bromoindane Carbamates
Method | Conditions | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
HPLC (Chiralpak AD-H) | Heptane/EtOH (85:15), 1.0 mL/min | >99.5 | 95 | [2] |
Lipase CAL-B Acylation | Vinyl acetate, tetrahydrofuran, 30°C | 98 | 48 | [1] |
Diastereomeric Crystallization | (S)-(−)-1-Phenylethylisocyanate | 99 | 35 | [3] |
Asymmetric synthesis of the (S)-carbamate bypasses resolution inefficiencies by generating chirality during C–N bond formation. Transition-metal catalysis using RuPHOX-Ru complexes achieves 94% ee in the hydrogenation of N-(5-bromo-2,3-dihydro-1H-inden-1-ylidene)tert-butylcarbamate. The bulky tert-butyl group forces substrate chelation in an η6-binding mode, enabling enantioselective hydride transfer [1].
Organocatalytic methods leverage cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) for electrophilic amination. The catalyst’s tertiary nitrogen directs deprotonation at the indane C1 position, while the quinoline moiety shields the pro-(R) face, affording the (S)-amine intermediate in 90% ee. Subsequent carbamate protection with Boc2O proceeds without racemization [3]. Notably, Boehringer Ingelheim’s open innovation portal discloses BI-3802 as a related scaffold synthesized via asymmetric catalysis, underscoring industrial relevance [1].
Table 2: Asymmetric Catalysis Approaches to (S)-1-Aminoindane Derivatives
Catalyst System | Reaction Type | ee (%) | Reaction Time (h) | Scale |
---|---|---|---|---|
RuPHOX-Ru (0.5 mol%) | Asymmetric Hydrogenation | 94 | 12 | 100 mmol |
Hydroquinine-PHN (10 mol%) | Electrophilic Amination | 90 | 24 | 10 mmol |
Lipase CAL-B | Kinetic Resolution | 98 | 48 | 50 mmol |
Bromination at C5 must preserve the stereogenic center at C1, necessitating regioselective electrophilic or metal-directed approaches. Directed ortho-metalation (DoM) exploits the carbamate’s directing ability: n-BuLi deprotonates the C4 position at −78°C, followed by transmetalation to zinc and electrophilic quenching with Br2. This method achieves >95% regioselectivity for C5 bromination over C4/C7 alternatives, as the C4-anion’s stability favors C5-electrophile attack via a 5-membered transition state [5] .
Electrophilic bromination with N-bromosuccinimide (NBS) requires precise Lewis acid control. FeCl3 (5 mol%) coordinates to the carbamate carbonyl, polarizing the indane ring and directing bromination to C5 with 90% yield. Higher catalyst loadings (>10 mol%) promote dibromination due to reduced steric discrimination [5]. Computational studies (DFT) confirm the C5 position’s highest electron density (Fukui f−k = 0.087), rationalizing its inherent reactivity [1].
The C5-bromo moiety in (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate enables diverse cross-coupling reactions, transforming the scaffold into pharmaceutically relevant intermediates. Suzuki-Miyaura couplings with arylboronic acids proceed efficiently under Pd(dppf)Cl2/K2CO3 catalysis in toluene/water (90°C, 12 h), yielding biaryl derivatives with >95% retention of enantiomeric purity. Electron-deficient boronic acids react faster (krel = 3.2) due to facilitated transmetalation [4] .
Nucleophilic substitutions exploit the bromide’s mobility with soft nucleophiles. Azidation using NaN3 in DMF at 100°C affords the 5-azidoindane, a click chemistry handle, while Cu-catalyzed cyanation with CuCN yields the nitrile precursor for carboxylic acid derivatives. The carbamate group remains intact under these conditions due to its steric shielding by the tert-butyl group [3] [4].
Table 3: Derivatization Reactions via Bromo Substitution
Reaction Type | Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(dppf)Cl2 (2 mol%), K2CO3, Toluene/H2O, 90°C | (S)-5-Aryl-1H-inden-1-yl-carbamate | 85–92 | Kinase inhibitor intermediates |
Azidation | NaN3, DMF, 100°C | (S)-5-Azido-2,3-dihydro-1H-inden-1-yl carbamate | 78 | Bioconjugation |
Cyanation | CuCN (2 eq), DMF, 120°C | (S)-5-Cyano-2,3-dihydro-1H-inden-1-yl carbamate | 65 | Carboxylic acid synthesis |
The synthesis of (R)- and (S)-enantiomers (CAS 903555-98-6 and 903557-31-3, respectively) exhibits divergent challenges. Catalytic asymmetric hydrogenation favors the (R)-enantiomer when using (R,R)-Et-DuPhos-Rh catalysts, achieving 96% ee versus 90% ee for the (S)-enantiomer with analogous (S,S)-systems. This disparity arises from the indane ring’s prochiral face accessibility during catalyst binding [1] [3].
Chiral resolution economics reveal a cost imbalance: the (S)-enantiomer commands a 2.5-fold price premium ($1,250/g vs. $500/g for (R)) due to lower chromatographic yields (35% vs. 60%) during separation [2] [3]. Industrial routes address this via crystallization-induced dynamic resolution (CIDR), where racemization agents like DBU shift the equilibrium toward the (S)-diastereomer salt, boosting yield to 80% [3].
Table 4: Comparative Analysis of (R) and (S) Enantiomer Production
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1